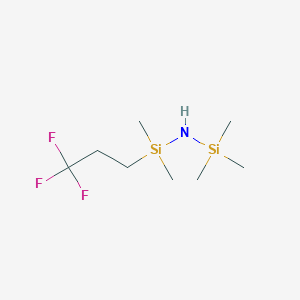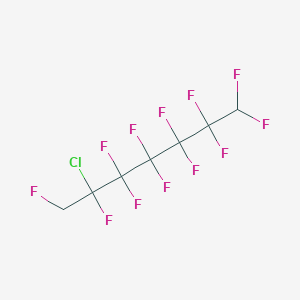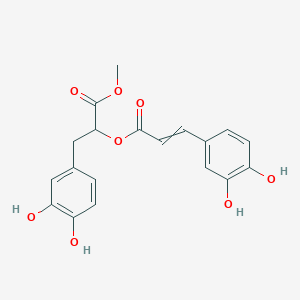
3-(3,4-Dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl rosmarinate is a naturally occurring ester of rosmarinic acid, a compound commonly found in plants of the Lamiaceae and Boraginaceae families. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. The molecular formula of methyl rosmarinate is C19H18O8, and it has a molecular weight of 374.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl rosmarinate can be synthesized through the esterification of rosmarinic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Rosmarinic acid+MethanolAcid catalystMethyl rosmarinate+Water
Industrial Production Methods
Industrial production of methyl rosmarinate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl rosmarinate undergoes various chemical reactions, including:
Oxidation: Methyl rosmarinate can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted esters and amides.
Scientific Research Applications
Methyl rosmarinate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mechanism of Action
Methyl rosmarinate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways, including the RACK1/TNF-α pathway, which is involved in inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Rosmarinic Acid: The parent compound of methyl rosmarinate, known for similar antioxidant and anti-inflammatory properties.
Caffeic Acid: Another phenolic compound with antioxidant properties.
Chlorogenic Acid: A related compound with antioxidant and anti-inflammatory effects.
Uniqueness
Methyl rosmarinate is unique due to its esterified form, which enhances its lipophilicity and bioavailability compared to its parent compound, rosmarinic acid. This makes it more effective in certain applications, particularly in topical formulations .
Properties
IUPAC Name |
methyl 3-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHALVRQBZGZHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
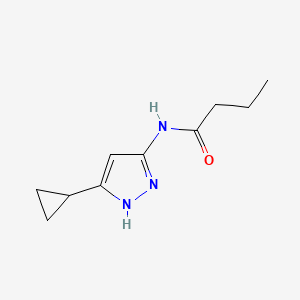

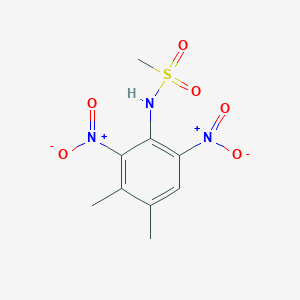
![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)
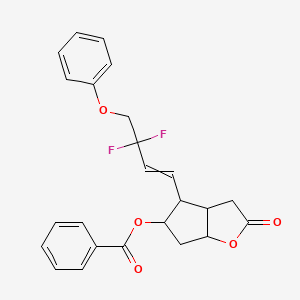
![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)
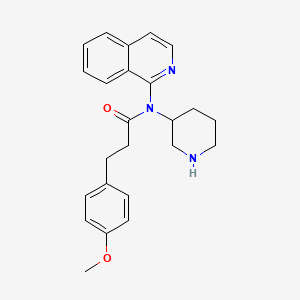
![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
![2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride](/img/structure/B15157897.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
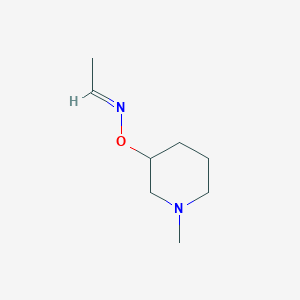
![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
